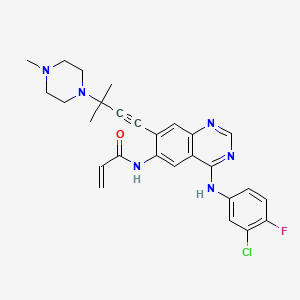

AV-412 free base

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MP-412 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise:

- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen durch selektive Halogenierung und anschließende Substitutionsreaktionen.

- Abschließende Reinigungsschritte zur Erzielung einer hohen Reinheit der Verbindung .

Industrielle Herstellungsverfahren: Die industrielle Produktion von MP-412 folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Dies umfasst:

- Verwendung von Reaktionen mit hoher Ausbeute, um die Produktausbeute zu maximieren.

- Implementierung von Durchflussreaktoren zur Verbesserung der Reaktionsausbeute.

- Anwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Sicherstellung der Produktreinheit .

Analyse Chemischer Reaktionen

Core Structural Reactivity

AV-412’s quinazoline core enables interactions critical for kinase inhibition. Key reaction pathways include:

-

Electrophilic Substitution : The quinazoline ring undergoes regioselective modifications, such as halogenation or alkylation, to enhance binding affinity to EGFR’s ATP-binding pocket .

-

Hydrogen Bonding : The nitrogen atoms in the quinazoline moiety form hydrogen bonds with kinase active-site residues (e.g., Met793 in EGFR) .

Kinase Inhibition Mechanism

AV-412 acts as a competitive ATP inhibitor, disrupting kinase signaling through:

-

Autophosphorylation Inhibition : Blocks EGFR (IC50 = 43 nM) and ErbB2 (IC50 = 282 nM) autophosphorylation, preventing downstream signal transduction .

-

Mutation-Specific Activity :

Enzymatic and Cellular Interactions

-

Covalent Binding : AV-412’s acrylamide group forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR), enhancing target residence time .

-

Metabolic Stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing substituents on the quinazoline ring .

Preclinical Efficacy

-

Tumor Regression : In xenograft models (A431, BT-474), AV-412 (30 mg/kg) achieved complete tumor regression by suppressing EGFR/ErbB2 phosphorylation .

-

Dosing Schedule : Daily or every-other-day administration showed efficacy, while weekly dosing was ineffective, indicating rapid clearance .

Resistance Mechanisms

AV-412 overcomes resistance mutations (e.g., T790M) via:

-

Steric Hindrance Avoidance : Smaller substituents accommodate the bulkier methionine residue in mutant EGFR .

-

Dual Kinase Targeting : Concurrent inhibition of EGFR and ErbB2 reduces compensatory signaling .

Comparative Reactivity

| Feature | This compound | Erlotinib |

|---|---|---|

| EGFR Wild-type IC50 | 0.75 nM | 2 nM |

| T790M Mutant IC50 | 0.79 nM | >1,000 nM |

| ErbB2 Inhibition | 19 nM | No activity |

| Covalent Binding | Yes (Cys797) | No |

Wissenschaftliche Forschungsanwendungen

Preclinical Research Findings

Numerous studies have highlighted the efficacy of AV-412 in various cancer models:

-

Inhibition of Tumor Growth :

- AV-412 has shown significant tumor regression in animal models with established lung tumors. In particular, complete regression was noted at doses where other treatments, like erlotinib, were ineffective.

- The compound has been effective in xenograft models involving cell lines such as A431 (overexpressing EGFR) and BT-474 (overexpressing ErbB2), demonstrating its potential as a targeted therapy for cancers driven by aberrant EGFR signaling .

- IC50 Values :

Clinical Implications

AV-412 is primarily being investigated for its applications in treating various types of cancers, including:

- Non-Small Cell Lung Cancer : Particularly effective against tumors harboring resistant mutations.

- Metastatic Breast Cancer : Its dual inhibition mechanism offers a therapeutic advantage.

- Pancreatic Cancer : Ongoing research is aimed at exploring its efficacy in this challenging cancer type.

- Hormone-Refractory Prostate Cancer : AV-412 may provide new treatment options for patients with limited responses to conventional therapies .

Case Studies

Several case studies have documented the application of AV-412 in clinical settings:

- Study on Lung Cancer Models :

- Combination Therapy Research :

Wirkmechanismus

MP-412 exerts its effects by inhibiting the autophosphorylation of epidermal growth factor receptor and ErbB2, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. The compound binds to the adenosine triphosphate-binding site of these kinases, preventing their activation and subsequent signaling .

Vergleich Mit ähnlichen Verbindungen

Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.

Gefitinib: Another first-generation inhibitor with similar limitations.

Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

Biologische Aktivität

AV-412 free base, also known as MP-412, is a potent oral tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and its family members, including HER2. This compound has garnered attention for its potential in treating various cancers, particularly those associated with specific EGFR mutations and resistance to existing therapies.

Target of Action

AV-412 selectively inhibits the tyrosine kinase activity of EGFR and ErbB2, which are critical in cancer cell proliferation and survival. The compound shows significant potency against the EGFR L858R mutation, a common mutation found in non-small cell lung cancer (NSCLC) patients.

Mode of Action

The inhibition occurs through binding to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream signaling pathways essential for tumor growth. This mechanism disrupts EGFR-dependent cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

AV-412's primary action involves interference with the EGFR signaling pathway. By inhibiting autophosphorylation of EGFR and ErbB2, it alters several biochemical processes:

- Cell Proliferation : AV-412 effectively inhibits EGF-dependent cell proliferation in various cancer cell lines.

- Tumor Growth Inhibition : In xenograft models, AV-412 demonstrated complete inhibition of tumor growth in cells overexpressing EGFR and ErbB2.

- Resistance Mechanisms : The compound has shown efficacy against gefitinib-resistant cell lines, indicating its potential utility in overcoming drug resistance.

Pharmacokinetics

AV-412 exhibits favorable pharmacokinetic properties:

- Bioavailability : Preclinical studies suggest sufficient bioavailability to exert therapeutic effects.

- Dosage Effects : In animal models, a dose of 30 mg/kg resulted in complete tumor growth inhibition. Higher doses may lead to adverse effects, emphasizing the need for optimal dosing strategies.

Preclinical Studies

A series of preclinical studies have established the efficacy of AV-412:

| Study | Model | Dose | Result |

|---|---|---|---|

| AACR 2006 | NSCLC with EGFR L858R mutation | 1 mg/kg daily | Complete tumor regression |

| AVEO Oncology 2007 | Erlotinib-resistant tumors | 75 mg or 150 mg daily | Comparable anti-tumor effects to gefitinib at higher doses |

| AVEO Oncology 2024 | Chimeric lung adenocarcinomas (EGFR L858R/T790M) | 0.1 mg/kg daily | Significant tumor regression |

These studies indicate that AV-412 is over ten times more potent than erlotinib in certain models and maintains activity against resistant mutations that are typically challenging for first-generation inhibitors.

Case Studies

- Case Study on Tumor Regression : In genetically engineered lung tumor models, AV-412's administration resulted in rapid and complete tumor regression at low doses, showcasing its potential as a therapeutic option for patients with specific EGFR mutations.

- Long-term Efficacy : Long-term studies indicated that AV-412 maintains its inhibitory effects over extended periods, suggesting a stable pharmacological profile that could translate into clinical settings.

Eigenschaften

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXXUDARPGGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196403 | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451492-95-8 | |

| Record name | AV-412 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-412 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.